

Mechanism of Off-Target SRC Inhibition

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Compound Focus: FIIN-2

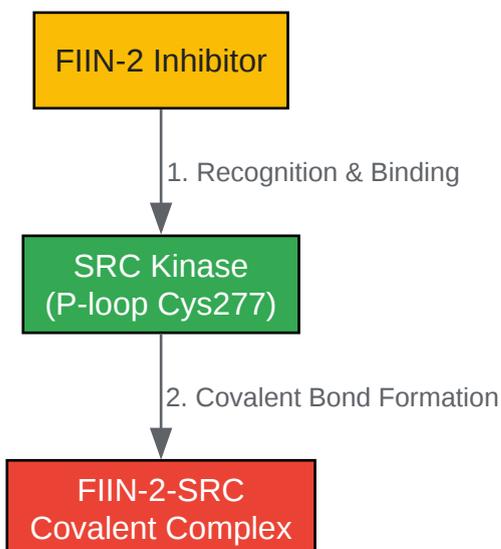
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FIIN-2 is designed as a covalent pan-FGFR inhibitor. Its off-target activity against SRC family kinases (SFKs) is a documented and specific mechanism, not a general side effect [1] [2].

- **Covalent Binding:** **FIIN-2** contains an electrophilic acrylamide group that forms an irreversible covalent bond with a specific cysteine residue (Cys277) located on the phosphate-binding loop (P-loop) of the SRC kinase [1] [2] [3].
- **Structural Similarity:** This cysteine residue is present in only 9 human kinases, including FGFR1-4 (the intended targets) and SRC, YES, and FGR of the SRC family kinases (SFKs). This shared structural feature is the root cause of the off-target activity [1] [2].
- **Confirmed Mechanism:** Mass spectrometry experiments directly show a molecular weight shift for SRC after incubation with **FIIN-2**, confirming covalent adduct formation. This binding is abolished when Cys277 is mutated to alanine [1] [2].

The following diagram illustrates this covalent binding mechanism.



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Quantitative Potency and Selectivity Profile

The inhibitory strength (potency) of **FIIN-2** varies significantly between its primary FGFR targets and the off-target SRC kinase. The table below summarizes key quantitative data from kinase activity assays, which is crucial for researchers to contextualize their findings [1] [2].

Kinase Target	IC ₅₀ Value (nM)	Relative Potency (vs. FGFR1)	Notes
FGFR1	6.4 nM	1x (Reference)	Primary intended target [1]
SRC	330 nM	~50x less potent	Direct off-target inhibition [1] [2]
YES	365 nM	~55x less potent	Another SRC Family Kinase (SFK) [1]
HCK	Negligible	-	SFK without the homologous P-loop cysteine [1]

Experimental Validation Protocols

Here are detailed methodologies for key experiments you can include in your guides to help users validate and troubleshoot SRC inhibition in their systems.

In Vitro Kinase Assay to Measure SRC Inhibition

This protocol is used to generate IC₅₀ values and directly quantify the potency of **FIIN-2** against SRC [1] [2].

- **Principle:** A biochemical assay that measures the phosphorylation of a substrate by the SRC kinase in the presence of varying concentrations of **FIIN-2**.
- **Materials:**
 - Purified active SRC kinase protein.

- **FIIN-2** compound (prepare a serial dilution in DMSO, e.g., from 1 μM to 1 nM).
- ATP, MgCl_2 , and a suitable peptide or protein substrate.
- Detection reagents (e.g., ADP-Glo Kinase Assay or an antibody-based phospho-substrate detection system).
- **Procedure:**
 - Incubate SRC kinase with different concentrations of **FIIN-2** in a reaction buffer for a pre-determined time (e.g., 30 minutes) to allow for covalent binding.
 - Initiate the kinase reaction by adding ATP and the substrate.
 - Allow the phosphorylation reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
 - Stop the reaction and measure the amount of phosphorylated product or consumed ADP according to the detection kit's instructions.
 - Plot the kinase activity (as a % of control without inhibitor) against the log of **FIIN-2** concentration. Fit the data to a dose-response curve to calculate the IC_{50} value.

Mass Spectrometry to Confirm Covalent Binding

This method provides direct physical evidence of the covalent bond formation between **FIIN-2** and SRC [1] [2].

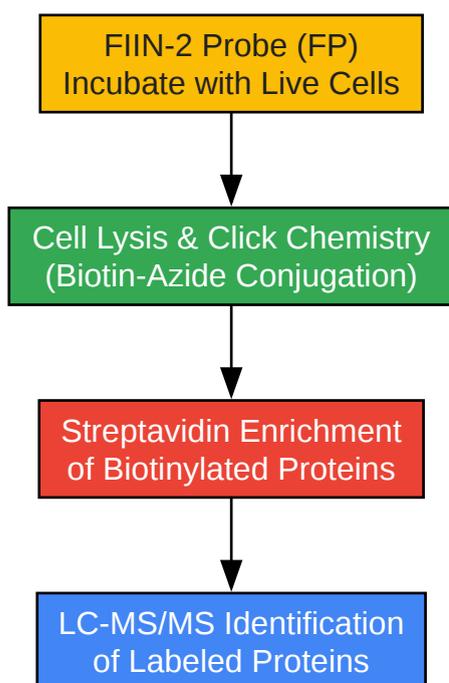
- **Principle:** Intact protein mass spectrometry detects an increase in the molecular weight of SRC equivalent to the mass of the covalently attached **FIIN-2** molecule.
- **Materials:**
 - Purified SRC protein (wild-type and C277A mutant as a negative control).
 - **FIIN-2** compound.
 - LC-MS (Liquid Chromatography-Mass Spectrometry) system.
- **Procedure:**
 - Incubate purified wild-type SRC and C277A mutant SRC with an excess of **FIIN-2** (e.g., 10 μM) in an appropriate buffer for several hours.
 - Desalt the protein samples to remove non-covalently bound compound and salts.
 - Analyze the proteins by LC-MS under denaturing conditions.
 - Compare the deconvoluted mass spectra of the SRC samples. A successful covalent bond is confirmed by a mass shift in the wild-type SRC peak corresponding to the mass of **FIIN-2**, while the C277A mutant should show no shift.

Cellular Target Engagement (Chemoproteomics)

This approach uses a functional chemical probe derived from **FIIN-2** to identify all its potential targets in a cellular context, providing a systems-level view of its selectivity [4].

- **Principle:** An alkyne-tagged **FIIN-2** probe (FP) retains biological activity and can covalently label its target proteins in live cells. These proteins are then conjugated to a reporter tag (e.g., biotin-azide) via "click chemistry," enriched, and identified by mass spectrometry.
- **Materials:**
 - **FIIN-2** alkyne probe (FP).
 - Cell line of interest (e.g., Hep3B hepatocellular carcinoma cells).
 - Biotin-azide, copper catalyst for click reaction.
 - Streptavidin beads for enrichment.
 - LC-MS/MS system.
- **Procedure:**
 - Treat live cells with the **FIIN-2** probe. A control group can be pre-treated with excess untagged **FIIN-2** to compete for binding and identify specific targets.
 - Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate biotin-azide to the probe-labeled proteins.
 - Enrich the biotinylated proteins using streptavidin beads.
 - Digest the enriched proteins and identify them via LC-MS/MS.
 - Bioinformatic analysis reveals the full spectrum of kinases and other proteins engaged by **FIIN-2** in a cellular environment.

The workflow for this chemoproteomic approach is outlined below.



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Troubleshooting Common Experimental Issues

FAQ: My experiment shows anti-tumor effects, but I am unsure if they are due to on-target FGFR inhibition or off-target SRC inhibition. How can I deconvolve this?

- **Strategy 1: Use a Selective Control Compound.** Include a more selective FGFR inhibitor like PRN1371 in your experiments. PRN1371 is structurally similar to **FIIN-2** but does not inhibit SRC or YES. If the observed phenotype is lost with PRN1371, it strongly implicates SRC inhibition as the cause [1] [2].
- **Strategy 2: Employ Genetic Validation.** Use siRNA, shRNA, or CRISPR to knock down or knock out SRC expression in your cell models. If the effect of **FIIN-2** is diminished upon SRC loss, it confirms SRC's role in the response.
- **Strategy 3: Monitor Downstream Signaling.** Analyze key phosphorylation markers by Western blot. **FIIN-2** treatment should suppress phospho-FGFR and its downstream signals (p-FRS2, p-ERK, p-AKT). If SRC is inhibited, you will also see a reduction in phospho-SRC (Tyr419) and its downstream effector p-FAK [4].

FAQ: Could my results be affected by FGFR gatekeeper mutations?

- **Answer:** Yes. A key rationale for using covalent inhibitors like **FIIN-2** is to overcome acquired resistance from gatekeeper mutations. However, the potency of **FIIN-2** is still reduced against these mutants. For example, its IC₅₀ for FGFR1(V561M) increases from 6.4 nM to 216 nM. You should be aware of this when working with resistant cell lines [1] [2].

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